

Discovery and synthesis of Cipargamin (KAE609)

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Compound of Interest

Compound Name: *Cipargamin*

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An In-depth Technical Guide to the Discovery and Synthesis of **Cipargamin** (KAE609)

Introduction

Cipargamin (KAE609), formerly known as NITD609, is a novel, potent, and fast-acting antimalarial compound belonging to the spiroindolone class.^{[1][2][3]} Developed by the Novartis Institute for Tropical Diseases in collaboration with several research institutions, it represents a significant advancement in the fight against malaria, particularly in light of emerging resistance to existing artemisinin-based combination therapies.^{[2][4][5]} **Cipargamin** possesses a unique mechanism of action, targeting the *Plasmodium falciparum* cation-transporting ATPase4 (PfATP4), and is active against all intra-erythrocytic stages of the parasite, including drug-resistant strains.^{[1][3][5][6]} This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key preclinical and clinical data for **Cipargamin**.

Discovery and Lead Optimization

The discovery of **Cipargamin** was the result of a high-throughput phenotypic screening campaign against whole-cell *Plasmodium falciparum* parasites.^[7]

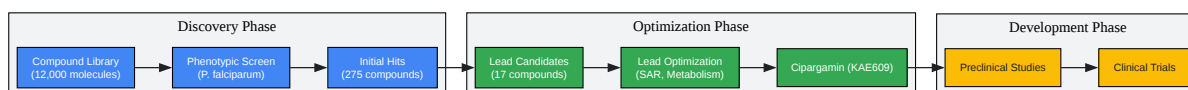
Initial Screening

Scientists screened a diverse library of approximately 12,000 natural products and synthetic compounds to identify molecules with potent antimalarial activity.^{[2][5]} This whole-cell proliferation assay yielded 275 initial hits, which were subsequently narrowed down to 17

potential candidates for further investigation.[5] The spiroindolone class of compounds emerged from this effort as a promising scaffold for development.[1][4]

Lead Optimization

The initial spiroindolone hits underwent a rigorous lead optimization program to improve their drug-like properties.[1][5] This process focused on addressing metabolic liabilities to enhance stability and improve exposure levels in animal models.[5] The optimization efforts culminated in the identification of **Cipargamin** (KAE609), which demonstrated high potency and the ability to completely cure mice infected with *Plasmodium berghei*, a model for blood-stage malaria.[2] Structure-activity relationship (SAR) studies revealed that the specific (1R,3S) stereochemical configuration is essential for its potent antimalarial activity.[8]



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Caption: **Cipargamin** drug discovery and development workflow.

Mechanism of Action

Cipargamin exerts its parasiticidal effect through a novel mechanism of action distinct from other antimalarials.[1][2]

Inhibition of PfATP4

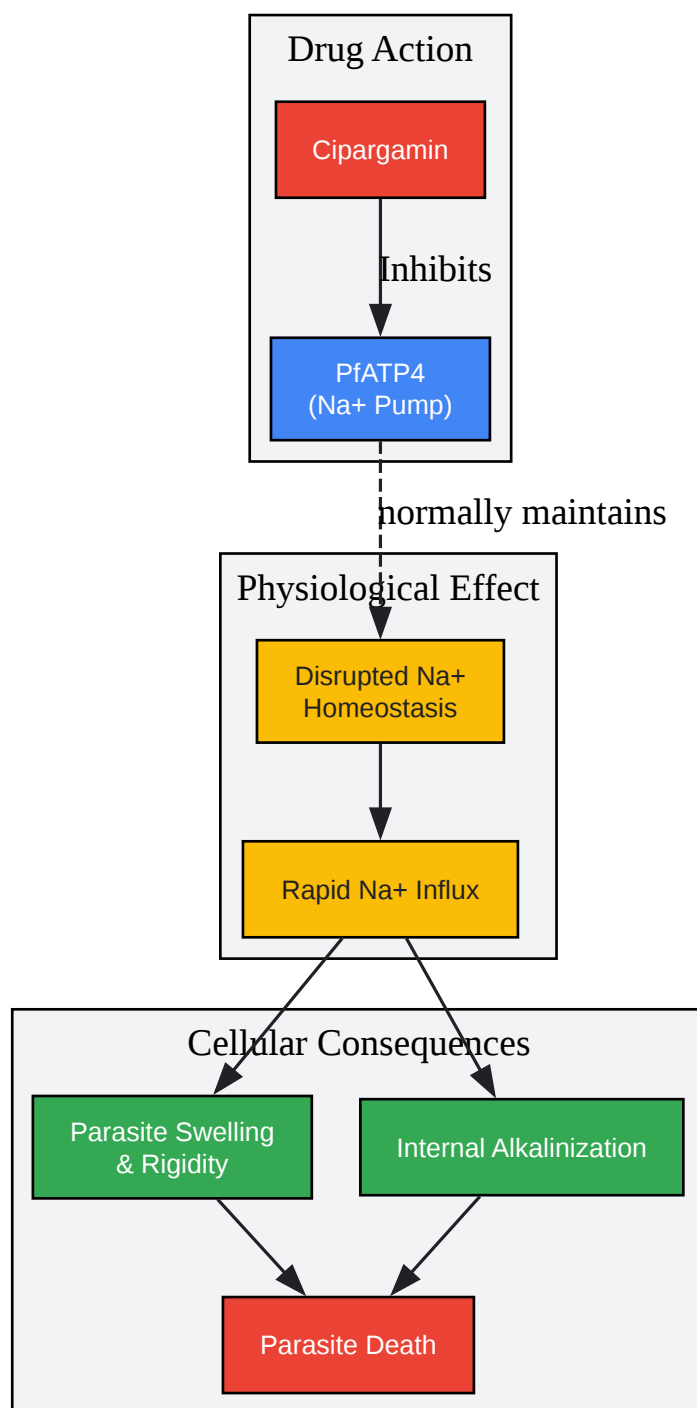
The primary target of **Cipargamin** is PfATP4, a P-type ATPase located on the plasma membrane of the *Plasmodium* parasite.[2][6][8] This protein functions as a crucial sodium pump, actively extruding Na⁺ ions from the parasite's cytosol to maintain ionic homeostasis.[1][9]

Disruption of Sodium Homeostasis

By inhibiting PfATP4, **Cipargamin** blocks the efflux of Na⁺, leading to a rapid and uncontrolled influx of sodium ions into the parasite.^{[1][10][11][12]} This disruption of the parasite's internal sodium concentration has several downstream consequences:

- **Cell Swelling:** The increased intracellular Na⁺ concentration creates an osmotic imbalance, causing the parasite to swell and become spherical and rigid.^[1]
- **Internal Alkalinization:** The disruption of the Na⁺/H⁺ exchange contributes to an increase in the parasite's internal pH.^{[11][12]}
- **Rapid Parasite Death:** The combined effects of osmotic stress and altered pH lead to the rapid killing of the parasite across all its asexual blood stages.^{[1][2]}

This unique mode of action results in parasite clearance times in patients that are even faster than those observed with artemisinins.^{[10][13]}



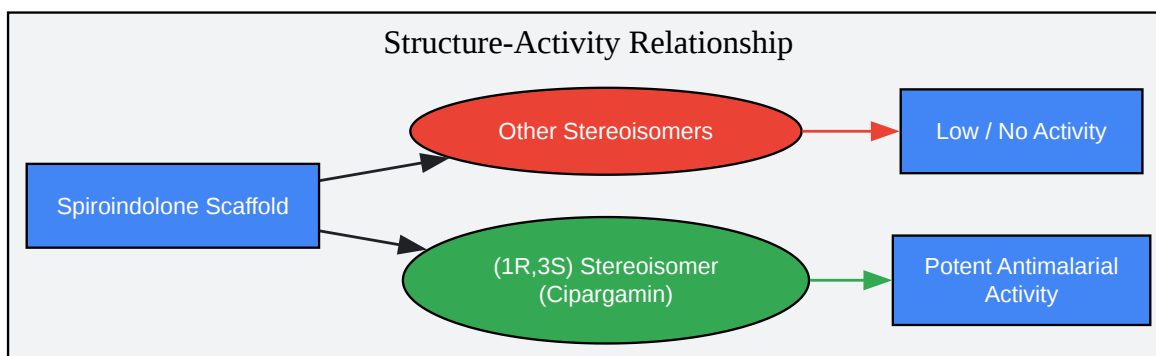
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Caption: Mechanism of action of **Cipargamin** via PfATP4 inhibition.

Synthesis of Cipargamin

The chemical synthesis of **Cipargamin** is complex due to its spirocyclic core and two stereogenic centers, which necessitate precise stereochemical control. Several synthetic routes have been developed to achieve an efficient and enantioselective synthesis.[1][9]

A key challenge is the creation of the tetrasubstituted stereogenic spiro carbon. One successful approach involves a direct catalytic asymmetric alkynylation of a ketimine intermediate to generate the required propargylic α -tertiary amine with high enantioselectivity.[4][5] This key intermediate then undergoes a copper(I)-catalyzed intramolecular hydroamination to construct the indole unit, followed by subsequent steps to complete the synthesis.[4] Other methods have focused on region-selective indole alkylation to simplify the process and improve yields.[1][9]



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Caption: Importance of the (1R,3S) stereochemistry for **Cipargamin**'s activity.

Quantitative Data Summary

Preclinical Activity and Efficacy

Cipargamin demonstrates potent activity against multiple *Plasmodium* species in vitro and is highly effective in animal models of malaria.

Table 1: In Vitro Antimalarial Activity of **Cipargamin**

Parasite Species	Strain Type	IC50 Range (nM)	Reference
P. falciparum	Culture-adapted, drug-sensitive & resistant	0.5 - 1.4	[1][13][14]
P. vivax	Clinical isolates	<10	[14]
B. bovis	In vitro culture	20.2 ± 1.4	[11][15]

| B. gibsoni | In vitro culture | 69.4 ± 2.2 | [11][15] |

Table 2: In Vivo Efficacy of **Cipargamin** in a P. berghei Mouse Model

Efficacy Endpoint	Single Oral Dose (mg/kg)	Reference
ED50 (50% parasite reduction)	1.2	[1]
ED90 (90% parasite reduction)	2.7 - 5.6	[1]
ED99 (99% parasite reduction)	5.3	[1]

| 100% Cure Rate | 100 | [14] |

Pharmacokinetic Profile

Pharmacokinetic studies have been conducted in healthy human volunteers, demonstrating properties suitable for further development.

Table 3: Pharmacokinetic Parameters of **Cipargamin** in Healthy Adults (Single Oral Dose)

Dose	Cmax (ng/mL)	Tmax (hours)	t1/2 (hours)	Reference
1 mg	14	-	19 - 26	[1][9]
10 mg	-	-	-	[1]

| 300 mg | ~1780 - 2090 | 3.5 (median) | ~33.4 | [1][9][16] |

Clinical Efficacy

Phase II clinical trials have confirmed **Cipargamin**'s rapid parasite clearance activity in patients with uncomplicated malaria.

Table 4: Clinical Efficacy of **Cipargamin** in Adults with Uncomplicated *P. falciparum* Malaria

Dose Regimen	Median Parasite Clearance Time (PCT)	PCR-Corrected Cure Rate (Day 28)	Reference
30 mg daily for 3 days	< 1 hour	Cleared parasitemia	[2][13]
Single doses (50-150 mg)	8 hours	>65%	[2][17]

| Artemether-lumefantrine (Control) | 24 hours | - | [17] |

Note: A study in healthy volunteers experimentally infected with malaria estimated a minimum inhibitory concentration (MIC) of 11.6 ng/mL and a parasite clearance half-life of 3.99 hours following a single 10 mg dose.[18][19][20]

Experimental Protocols

In Vitro Antimalarial Activity Assay

- Principle: To determine the 50% inhibitory concentration (IC50) of **Cipargamin** against *P. falciparum*.
- Methodology:
 - Culture-adapted strains of *P. falciparum* are maintained in human erythrocytes in RPMI 1640 medium supplemented with human serum.
 - Synchronized ring-stage parasites are incubated in 96-well plates.
 - Parasites are exposed to serial dilutions of **Cipargamin** for a standard duration (e.g., 48-72 hours).

- Parasite proliferation is quantified using a SYBR Green I-based fluorescence assay, which measures DNA content, or via microscopy by counting parasitemia.
- IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.[\[1\]](#)

In Vivo Efficacy in Mouse Model

- Principle: To assess the in vivo antimalarial activity of **Cipargamin** using the *P. berghei*-infected mouse model.
- Methodology:
 - Mice are infected intravenously with *P. berghei*-infected erythrocytes.
 - Once a target parasitemia is established, mice are treated with a single oral dose of **Cipargamin** formulated in a suitable vehicle.
 - Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears.
 - The effective dose (ED50, ED90, ED99) is calculated by comparing the reduction in parasitemia in treated groups to a vehicle-treated control group.[\[1\]](#)

Human Pharmacokinetic Study Protocol

- Principle: To characterize the absorption, distribution, metabolism, and excretion (ADME) of **Cipargamin** in humans.
- Methodology:
 - Healthy male subjects are administered a single oral dose of **Cipargamin** (e.g., [¹⁴C]-labeled KAE609 for mass balance studies).[\[10\]](#)
 - Blood samples are collected at predefined time points post-dose (e.g., 0.5, 1, 2, 4, 8, 24, 48, 72, 96, 120, 144 hours).[\[16\]](#)
 - Plasma is separated by centrifugation.

- Concentrations of **Cipargamin** and its metabolites in plasma are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[16]
- Pharmacokinetic parameters (C_{max}, T_{max}, AUC, t_{1/2}) are calculated using non-compartmental analysis.[16]

PfATP4-Associated ATPase Activity Assay

- Principle: To confirm that **Cipargamin** inhibits the ATPase activity of its target, PfATP4.
- Methodology:
 - Membranes are isolated from blood-stage *P. falciparum* parasites.
 - The Na⁺-dependent ATPase activity associated with PfATP4 is measured in the membrane preparations.
 - The assay is conducted in the presence of varying concentrations of **Cipargamin**.
 - Inhibition of ATPase activity is determined by measuring the reduction in ATP hydrolysis (e.g., by quantifying released phosphate).
 - The potency of inhibition is compared between wild-type parasites and those with known **Cipargamin**-resistance mutations in the *pfatp4* gene.[1][15]

Conclusion

Cipargamin (KAE609) is a highly promising next-generation antimalarial drug that emerged from a systematic discovery and optimization process. Its novel mechanism of action, targeting the parasite's sodium pump PfATP4, confers rapid and potent activity against all blood stages of *P. falciparum*, including strains resistant to current therapies. While clinical trials have demonstrated impressive parasite clearance rates, the development of resistance via mutations in the *pfatp4* gene has been observed, highlighting the need for its use in combination with a suitable partner drug.[2][7][17] Ongoing clinical development is focused on identifying safe and effective combination regimens to fully leverage **Cipargamin**'s potential as a vital new tool in the global effort to eradicate malaria.[6][17]

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